(Quinoxalin-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula and a molecular weight of 232.68 g/mol. It belongs to the class of sulfonyl chlorides, which are characterized by the presence of a sulfonyl group () bonded to a chlorine atom. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly in the development of biologically active molecules.
(Quinoxalin-2-yl)methanesulfonyl chloride is derived from quinoxaline, a bicyclic compound that consists of fused benzene and pyrazine rings. Quinoxaline derivatives have garnered significant interest in pharmaceutical research due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound is classified under sulfonamides and heterocyclic compounds, making it relevant in both organic chemistry and pharmacology.
The synthesis of (quinoxalin-2-yl)methanesulfonyl chloride can be achieved through various methods, primarily involving the reaction of quinoxaline derivatives with chloromethanesulfonic acid or other chlorosulfonic agents.
The reaction mechanism generally involves nucleophilic substitution where the nitrogen atom of the quinoxaline ring attacks the sulfur atom of the sulfonyl chloride, leading to the formation of (quinoxalin-2-yl)methanesulfonyl chloride.
(Quinoxalin-2-yl)methanesulfonyl chloride participates in various chemical reactions:
The reactivity of (quinoxalin-2-yl)methanesulfonyl chloride is attributed to the electrophilic nature of the sulfur atom, which can readily accept nucleophiles due to its partial positive charge.
The mechanism by which (quinoxalin-2-yl)methanesulfonyl chloride exerts its effects typically involves:
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy confirm the presence of characteristic functional groups associated with sulfonyl chlorides .
(Quinoxalin-2-yl)methanesulfonyl chloride has several scientific applications:
Quinoxaline (benzopyrazine) is a privileged heterocyclic scaffold comprising fused benzene and pyrazine rings, first systematically investigated in the mid-20th century for its unexpected biological properties. This nucleus serves as the structural foundation for numerous natural antibiotics and clinical agents, attributed to its electron-deficient nature and capacity for diverse non-covalent interactions with biological targets. Notably, Streptomyces-derived natural products like echinomycin (containing quinoxaline-2-carboxylic acid units) function as DNA bisintercalators, preferentially binding cytosine-guanine (C-G) sequences and disrupting transcriptional processes [1]. Similarly, iodinin (1,6-dihydroxyphenazine-5,10-dioxide), isolated from Chromobacterium iodinum, exhibits selective cytotoxicity against leukemia cells by inducing apoptosis through mitochondrial pathway modulation [4].
The synthetic versatility of the quinoxaline core has enabled the development of clinically significant drugs. Quinoxaline 1,4-dioxides, such as dioxidine (2,3-bis(hydroxymethyl)quinoxaline 1,4-dioxide) and quinoxidine, have been employed as broad-spectrum antibacterial agents since the 1970s, particularly in regions like Russia [4]. Beyond anti-infectives, quinoxaline derivatives demonstrate remarkable polypharmacology. Contemporary research highlights their efficacy against diverse therapeutic targets, including:
Table 1: Key Quinoxaline Derivatives in Clinical Development
Compound | Primary Target/Mechanism | Therapeutic Area | Development Status | Significance |
---|---|---|---|---|
Echinomycin | DNA Bisintercalator | Oncology (Targeting CSCs*) | Preclinical/Clinical | Targets pancreatic cancer stem cells (CSCs), suppresses Notch pathway [1] |
Iodinin | Mitochondrial Apoptosis Inducer | Leukemia | Preclinical | Selective cytotoxicity against AML** cells [4] |
Dioxidine | DNA Binder (Broad Spectrum) | Antibacterial | Marketed (Historical) | Used for gram-negative infections [4] |
XL-147 (Pilaralisib) | PI3K Inhibitor | Solid Tumors | Phase I/II Trials | Targets breast, endometrial, NSCLC* [1] |
AG1295 (Tyrphostin) | Tyrosine Kinase Inhibitor | Acute Myeloid Leukemia | Preclinical/Phase I | Inhibits PDGFR, FLT3 kinases [1] |
*CSCs: Cancer Stem Cells; AML: Acute Myeloid Leukemia; *NSCLC: Non-Small Cell Lung Cancer
The scaffold's "chemical simplicity" facilitates extensive structural diversification, allowing medicinal chemists to fine-tune pharmacokinetic properties and target selectivity while exploring structure-activity relationships (SAR) critical for optimizing efficacy and mitigating historical toxicity concerns [1] [4] [7].
Sulfonyl chloride (–SO₂Cl) represents a highly versatile and reactive functional handle pivotal in modern medicinal chemistry. Its significance stems from two primary characteristics:
This functional group is instrumental in constructing key pharmacophores:
Table 2: Impact of Sulfonyl/Sulfonamide Functionalization on Bioactivity
Core Structure | Sulfonyl-Linked Moiety | Biological Activity | Key Advantage |
---|---|---|---|
Quinoxalin-2(1H)-one | Morpholinosulfonyl | MIC: 0.97 µg/mL (S. aureus); DNA Gyrase IC₅₀: 10.93 µM [8] | Overcame MDRB* strains; bactericidal/fungicidal |
Pyrrolo[3,2-b]quinoxaline | Aryl sulfonamide | EphA3 Kinase Inhibition; In vivo tumor reduction [9] | Achieved type II kinase inhibition (DFG-out conformation) |
[1,3]Dithiolo[4,5-b]quinoxaline | Pyrrolidinylsulfonyl | EGFR/VEGFR-2 IC₅₀: 0.026–0.42 µM; Apoptosis induction [6] | Multi-targeted (kinases + Bcl-2); low cytotoxicity to normal cells (WI-38) |
*MDRB: Multidrug-Resistant Bacteria
The strategic incorporation of sulfonyl chloride bridges enhances molecular diversity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. Computational analyses confirm that sulfonamide-linked quinoxalines often comply with Lipinski's rule of five and Veber's parameters, indicating favorable drug-likeness [6] [8].
(Quinoxalin-2-yl)methanesulfonyl chloride represents a strategically designed bifunctional compound merging the therapeutic potential of the quinoxaline nucleus with the versatile reactivity of sulfonyl chloride. Its design is underpinned by several compelling rationales:
Synergistic Pharmacophore Engineering: The methylene linker (–CH₂–) between the quinoxaline C2 position and the sulfonyl chloride group provides spatial flexibility. This allows the quinoxaline moiety to engage in π-stacking or intercalation with biological macromolecules (e.g., DNA, kinase ATP pockets), while the sulfonyl chloride can be derivatized to form covalent or high-affinity non-covalent interactions with cysteine, serine, lysine, or histidine residues in target proteins [7] [10]. This enables the creation of dual-acting inhibitors or proteolysis-targeting chimeras (PROTACs).
Modulation of Hypoxic Selectivity: Quinoxaline 1,4-dioxides exhibit preferential cytotoxicity under hypoxic conditions—a hallmark of solid tumors. Their mechanism involves bioreduction to reactive intermediates causing DNA strand scission. Introducing sulfonyl chloride at the C2 position via a methylene spacer could yield hypoxia-activated prodrugs. The sulfonyl chloride acts as a "triggerable" electrophile, activated only upon quinoxaline reduction in low-oxygen environments, minimizing off-target effects [4] [10].
Facilitation of Molecular Hybridization: This compound serves as a pivotal synthon for generating structurally diverse hybrids:
Table 3: Potential Applications of (Quinoxalin-2-yl)methanesulfonyl Chloride Derivatives
Derivative Class | Target Disease | Mechanistic Rationale | Expected Advantage |
---|---|---|---|
Sulfonamide-Linked Antibiotic Hybrids | MDRB* Infections | Dual targeting (e.g., DNA gyrase + ribosome) via quinoxaline + antibiotic conjugate | Overcome enzymatic/efflux-mediated resistance [5] [8] |
Hypoxia-Activated Prodrugs | Solid Tumors | Bioreduction of quinoxaline activates sulfonyl chloride for covalent DNA/protein binding | Selective cytotoxicity in hypoxic tumor core [4] [10] |
Kinase-Directed PROTACs | Oncology, Inflammation | Quinoxaline binds E3 ligase; sulfonamide-linked warhead binds target kinase for degradation | Address drug resistance via protein degradation [9] |
Multi-Targeted Anticancer Agents | Metastatic Cancers | Simultaneous inhibition of EGFR/VEGFR-2/Bcl-2 pathways | Block compensatory survival pathways; suppress metastasis [6] |
*MDRB: Multidrug-Resistant Bacteria
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7